阿拉弗沙林

描述

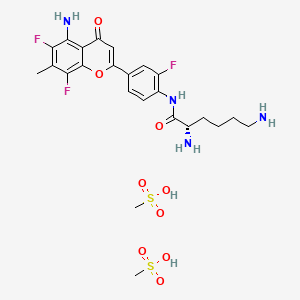

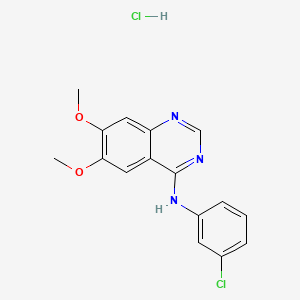

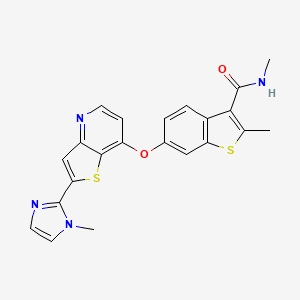

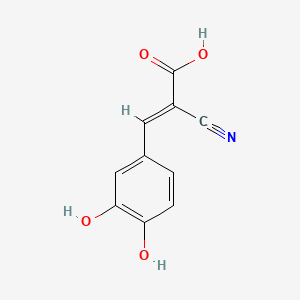

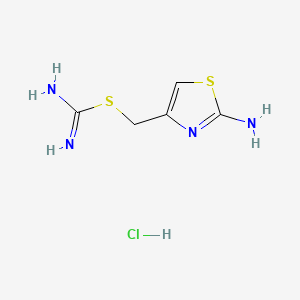

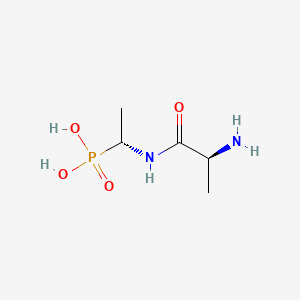

Chemical structure: amino acid derivatives

Alafosfalin is a Chemotherapeutic drug.

科学研究应用

革兰氏阴性菌抗菌剂

阿拉弗沙林对多种生物体,尤其是革兰氏阴性菌,表现出显著的体外和体内活性 。其作为抗菌剂的机制涉及抑制细菌细胞壁生物合成,使其成为针对耐药菌株的有效选择。

增强纺织品抗菌性能

用阿拉弗沙林对聚丙烯 (PP) 无纺布进行生物功能化,可为材料赋予抗菌性能 。此应用在医疗纺织品中尤为重要,因为防止微生物污染至关重要。

与其他抗生素的协同效应

研究表明,阿拉弗沙林可以与头孢氨苄等其他抗生素结合,以增强抗菌性能 。这种协同效应可用于开发更有效的抗细菌感染治疗方法。

药代动力学和代谢研究

阿拉弗沙林一直是药代动力学研究的主题,以了解其在生物系统中的行为。 这些研究对于确定其作为抗菌剂的剂量和递送方法至关重要 。

抗菌涂层开发

该化合物的强抗菌性能使其成为开发涂层的候选者,尤其是对于需要无菌表面以防止感染的医疗设备和植入物 。

细菌细胞壁生物合成研究

阿拉弗沙林作为细菌细胞壁生物合成抑制剂的作用为研究细胞壁形成过程及其破坏提供了宝贵的工具,这是微生物学研究中的一个关键领域 。

调查抗菌耐药机制

了解细菌如何对抗阿拉弗沙林之类的膦酰二肽产生耐药性,可以为开发能够绕过或克服这种耐药性的新药提供信息 。

伤口治疗中的控释药物

阿拉弗沙林有可能用于生物相容性杂化物中,这些杂化物可以以受控方式释放生物活性药物,与目前的治疗方法相比,可以显著提高伤口治疗的疗效 。

作用机制

Target of Action

Alafosfalin, a phosphonodipeptide, is primarily designed to target bacterial cell wall biosynthesis . It is particularly effective against Gram-negative bacteria .

Mode of Action

Alafosfalin functions as an inhibitor of key enzymes related to bacterial cell wall biosynthesis . The peptidyl parts of the molecule serve as a targeting unit, facilitating efficient transport through bacterial or fungal membranes .

Biochemical Pathways

Alafosfalin affects the biochemical pathways involved in bacterial cell wall biosynthesis . By inhibiting these pathways, it disrupts the structural integrity of the bacterial cell wall, leading to bacterial cell death .

Pharmacokinetics

Studies in humans have shown that oral doses of Alafosfalin ranging from 50 to 2,500 mg are well absorbed . Some metabolic hydrolysis occurs before the drug reaches the general circulation . The oral bioavailability of Alafosfalin is approximately 50% and is largely independent of dose .

Result of Action

The primary result of Alafosfalin’s action is the inhibition of bacterial growth. It achieves this by disrupting the biosynthesis of the bacterial cell wall, leading to bacterial cell death . It has also been found to potentiate the action of beta-lactam antibiotics .

Action Environment

The antibacterial activity of Alafosfalin is significantly reduced in the presence of casein hydrolysate and peptones . The optimum pH for its antibacterial activity is 5.5, and it is markedly less at pH 7.5 . The antibacterial potency of Alafosfalin is also significantly reduced when the size of the bacterial inoculum is increased .

生化分析

Biochemical Properties

Alafosfalin plays a significant role in biochemical reactions by inhibiting bacterial cell wall biosynthesis. It interacts with enzymes such as alanine racemase and muramyl peptide ligase, which are crucial for the synthesis of peptidoglycan, a key component of bacterial cell walls . By inhibiting these enzymes, Alafosfalin disrupts the formation of the cell wall, leading to bacterial cell death .

Cellular Effects

Alafosfalin affects various types of cells, particularly bacterial cells, by inhibiting cell wall synthesis. This inhibition leads to cell lysis and death in susceptible bacteria. Additionally, Alafosfalin has been shown to influence cell signaling pathways and gene expression related to cell wall synthesis and maintenance . Its impact on cellular metabolism includes the disruption of normal metabolic processes required for cell wall construction .

Molecular Mechanism

The molecular mechanism of Alafosfalin involves its binding to the active sites of enzymes such as alanine racemase and muramyl peptide ligase. This binding inhibits the enzymes’ activity, preventing the synthesis of peptidoglycan and ultimately leading to bacterial cell death . Alafosfalin’s structure allows it to mimic the natural substrates of these enzymes, effectively blocking their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alafosfalin have been observed to change over time. The compound is relatively stable, but its antibacterial activity can decrease in the presence of certain proteins and peptides . Long-term studies have shown that Alafosfalin can maintain its efficacy over extended periods, although its potency may be reduced under specific conditions .

Dosage Effects in Animal Models

In animal models, the effects of Alafosfalin vary with different dosages. At lower doses, it effectively inhibits bacterial growth without significant adverse effects. At higher doses, some toxic effects have been observed, including a reduction in erythrocyte count and mild hematological changes . These effects are generally reversible upon discontinuation of the compound .

Metabolic Pathways

Alafosfalin is involved in metabolic pathways related to bacterial cell wall synthesis. It interacts with enzymes such as alanine racemase and muramyl peptide ligase, which are essential for the production of peptidoglycan . By inhibiting these enzymes, Alafosfalin disrupts the normal metabolic flux and reduces the levels of key metabolites required for cell wall construction .

Transport and Distribution

Within cells and tissues, Alafosfalin is transported and distributed through various mechanisms. It can be taken up by bacterial cells via peptide transport systems and accumulates in the cytoplasm where it exerts its inhibitory effects . The compound’s distribution is influenced by its chemical structure, which allows it to penetrate bacterial cell walls effectively .

Subcellular Localization

Alafosfalin’s subcellular localization is primarily within the cytoplasm of bacterial cells. It targets enzymes involved in cell wall synthesis, which are located in the cytoplasmic membrane and cytoplasm . The compound’s activity is influenced by its ability to reach these specific compartments and interact with the target enzymes .

属性

IUPAC Name |

[(1R)-1-[[(2S)-2-aminopropanoyl]amino]ethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N2O4P/c1-3(6)5(8)7-4(2)12(9,10)11/h3-4H,6H2,1-2H3,(H,7,8)(H2,9,10,11)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAYDBSYOBONRV-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)P(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)P(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046393 | |

| Record name | Alafosfalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60668-24-8 | |

| Record name | Alafosfalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60668-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alafosfalin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060668248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alafosfalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alafosfalin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALAFOSFALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M8OM373BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。